molecular formula C22H18FN3O3S B2664803 5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021249-67-1

5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2664803
CAS No.: 1021249-67-1
M. Wt: 423.46
InChI Key: PBCOIQOCRSQOPY-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The process may include the following steps:

  • Preparation of 4-fluorobenzyl bromide.
  • Coupling of 4-fluorobenzyl bromide with a suitable boronic acid derivative to form the fluorobenzyl intermediate.
  • Synthesis of the benzo[d]thiazolyl intermediate through a series of reactions involving thiazole formation.
  • Coupling of the fluorobenzyl intermediate with the benzo[d]thiazolyl intermediate using palladium-catalyzed cross-coupling reactions.
  • Final cyclization and functionalization steps to form the dihydropyridine core and complete the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group or reduce the double bonds in the dihydropyridine ring.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or fully saturated derivatives.

Scientific Research Applications

5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, such as cyclooxygenase (COX) enzymes in inflammation . Molecular docking studies have shown that the compound can bind to these targets with high affinity, leading to the modulation of their activity and subsequent therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzyl group, in particular, enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development.

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-1-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-13-4-3-5-19-20(13)24-22(30-19)25-21(28)16-10-17(27)18(11-26(16)2)29-12-14-6-8-15(23)9-7-14/h3-11H,12H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCOIQOCRSQOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=O)C(=CN3C)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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